molecular formula C5H2FN3 B13114149 2-Fluoropyrimidine-4-carbonitrile

2-Fluoropyrimidine-4-carbonitrile

Cat. No.: B13114149
M. Wt: 123.09 g/mol
InChI Key: WMHQXDSNMCPWNQ-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 2-position and a nitrile (-CN) group at the 4-position of the pyrimidine ring. This compound is of significant interest in medicinal and agrochemical research due to the electronic effects of fluorine, which enhance metabolic stability and modulate reactivity.

Applications span pharmaceutical intermediates, particularly in kinase inhibitors and chemotherapeutic agents, due to its ability to mimic bioactive motifs .

Properties

Molecular Formula

C5H2FN3

Molecular Weight

123.09 g/mol

IUPAC Name

2-fluoropyrimidine-4-carbonitrile

InChI

InChI=1S/C5H2FN3/c6-5-8-2-1-4(3-7)9-5/h1-2H

InChI Key

WMHQXDSNMCPWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidine-4-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction results in the substitution of the chlorine atom with a fluorine atom, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives such as dihydropyrimidines.

Scientific Research Applications

2-Fluoropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The compound’s ability to participate in hydrogen bonding and van der Waals interactions further enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Electronic Features

A comparative analysis of substituent effects on pyrimidinecarbonitriles is summarized below:

Compound Name Substituents (Position) Key Structural Features Electronic Effects
2-Fluoropyrimidine-4-carbonitrile F (2), CN (4) Fluorine enhances electronegativity Strong electron-withdrawing at C2
2-Chloro-4-pyrimidinecarbonitrile (BP 8990) Cl (2), CN (4) Chlorine provides moderate electronegativity Electron-withdrawing, less polar than F
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile CF₃, NH₂, CH₃ (positions vary) Trifluoromethyl enhances lipophilicity Electron-withdrawing CF₃ stabilizes aryl
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Cl, F, OCH₃, NH, O (positions vary) Bulky aryl groups introduce steric effects Mixed electronic (EWG + EDG) effects

Key Observations :

  • Fluorine vs. Chlorine : The C-F bond (bond energy ~485 kJ/mol) is stronger and more polar than C-Cl (~327 kJ/mol), conferring greater metabolic stability to fluorinated derivatives .
  • Nitrile Group : The -CN group at C4 is a strong electron-withdrawing moiety, common in kinase inhibitors for mimicking adenine in ATP-binding pockets .

Physicochemical Properties

Melting points and solubility trends vary with substituents:

Compound Type Representative Example Melting Point (°C) Solubility Trends
Fluorinated Pyrimidines This compound Not Reported Moderate in polar aprotic solvents
Chlorinated Pyrimidines 2-Chloro-4-pyrimidinecarbonitrile Not Reported Low in water, high in DMF/DMSO
Trifluoromethyl Derivatives BAY-678 (C20H15F3N4O2) Not Reported Enhanced lipid solubility
Amino-Substituted Pyrimidines 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 222 Low in non-polar solvents

Notes:

  • Fluorinated derivatives generally exhibit lower melting points compared to chlorinated analogs due to reduced intermolecular van der Waals forces .
  • Amino-substituted pyrimidines (e.g., 4h) show higher melting points (>200°C) due to hydrogen-bonding networks .

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